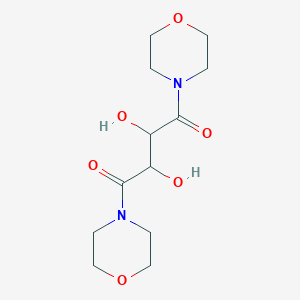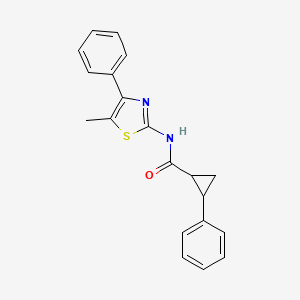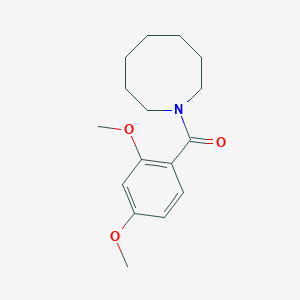![molecular formula C18H22FN3O2 B5464298 [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B5464298.png)
[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol, also known as FMP, is a novel chemical compound that has been synthesized in recent years. It is a member of the piperidine class of compounds and has shown promise in scientific research applications.
作用機序
The mechanism of action of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol involves its binding to the dopamine D3 receptor. By binding to this receptor, [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol blocks the activity of dopamine, which is a neurotransmitter that is involved in the regulation of reward and motivation. This blockade leads to a reduction in the reinforcing effects of drugs of abuse, making [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects
[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the self-administration of cocaine and nicotine in animal models, indicating its potential as an anti-addictive agent. [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has also been found to reduce the expression of c-Fos, a marker of neuronal activation, in the nucleus accumbens, a brain region that is involved in reward processing.
実験室実験の利点と制限
One of the major advantages of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the role of this receptor in addiction and other neurological disorders. However, one of the limitations of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential therapeutic uses of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol in the treatment of addiction and other neurological disorders. Finally, the development of new experimental paradigms that take advantage of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol's unique properties may lead to new insights into the role of dopamine in reward and motivation.
合成法
The synthesis of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a multi-step process that involves the use of several reagents and solvents. The first step involves the synthesis of 4-methoxypyrimidin-2-amine, which is then reacted with 2-fluorobenzyl bromide to form 2-(4-methoxypyrimidin-2-yl)-N-(2-fluorobenzyl)acetamide. This intermediate is then reacted with piperidine and formaldehyde to form [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol. The synthesis of [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
[3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has shown promise in scientific research applications, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. [3-(2-fluorobenzyl)-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol has also been shown to have anti-addictive properties, making it a potential candidate for the treatment of drug addiction.
特性
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1-(4-methoxypyrimidin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-24-16-7-9-20-17(21-16)22-10-4-8-18(12-22,13-23)11-14-5-2-3-6-15(14)19/h2-3,5-7,9,23H,4,8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNYFHGNJUGLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCC(C2)(CC3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis[N-(tert-butyl)acetamide]](/img/structure/B5464223.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)

![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)

![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5464252.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464261.png)
![3-[2-methoxy-4-(1-piperidinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5464268.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B5464290.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(2-naphthylmethoxy)phenyl]acrylonitrile](/img/structure/B5464305.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5464309.png)
![2-butyl-5-imino-6-(4-methoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5464322.png)